Eg5 Inhibitor IV, VS-83

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Eg5 Inhibitor IV, VS-83 involves several stepsThe reaction conditions often involve the use of solvents like ethanol and dimethyl sulfoxide (DMSO), with the final product being purified through crystallization or chromatography . Industrial production methods are not extensively documented, but the compound is generally synthesized in research laboratories under controlled conditions.

Analyse Chemischer Reaktionen

Eg5 Inhibitor IV, VS-83 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline core, potentially altering its inhibitory activity.

Substitution: Substitution reactions, particularly involving the fluoro and hydroxyphenyl groups, can lead to the formation of different analogs with varying biological activities

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically quinazoline derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Eg5 Inhibitor IV, VS-83 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the inhibition of kinesin motor proteins.

Biology: The compound is employed in cell biology to investigate the mechanisms of mitosis and cell division.

Medicine: This compound is explored for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and inhibit cell proliferation in cancer cells

Industry: While its industrial applications are limited, the compound is used in pharmaceutical research and development to design new therapeutic agents targeting mitotic kinesins

Wirkmechanismus

Eg5 Inhibitor IV, VS-83 exerts its effects by binding to the allosteric site of the mitotic kinesin Eg5, inhibiting its ATPase activity. This inhibition prevents the proper formation of bipolar spindles during mitosis, leading to the formation of monopolar spindles or “monoasters.” As a result, cells undergo mitotic arrest, which inhibits cell division and proliferation . The molecular targets involved include the Eg5 motor domain and the associated ATP-binding sites .

Vergleich Mit ähnlichen Verbindungen

Eg5 Inhibitor IV, VS-83 is often compared with other Eg5 inhibitors such as Monastrol and 3,4-dihydropyrimidin-2(1H)-one derivatives. Compared to Monastrol, this compound exhibits enhanced potency and selectivity, making it a more effective inhibitor of Eg5-ATPase activity . Similar compounds include:

Monastrol: A widely recognized Eg5 inhibitor with lower potency compared to VS-83.

3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds also inhibit Eg5 but may have different selectivity and potency profiles

This compound stands out due to its higher antiproliferative activity and selectivity, making it a valuable tool in cancer research and potential therapeutic development .

Biologische Aktivität

Eg5 Inhibitor IV, known as VS-83, is a small molecule that targets the kinesin motor protein Eg5, which plays a critical role in mitotic spindle formation during cell division. The inhibition of Eg5 has been identified as a promising strategy for cancer therapy due to its selective action on rapidly dividing tumor cells. This article provides an in-depth analysis of the biological activity of VS-83, including its mechanism of action, efficacy in various cancer models, and relevant research findings.

Eg5 is essential for the proper assembly and function of the mitotic spindle. Inhibition of Eg5 disrupts spindle formation, leading to mitotic arrest and subsequent apoptosis in cancer cells. VS-83 functions as an allosteric inhibitor, binding to the Eg5-ADP complex and preventing its interaction with ATP, which is necessary for kinesin motility and force generation during cell division . This mechanism results in the accumulation of cells in metaphase, triggering the spindle assembly checkpoint (SAC) and ultimately leading to cell death .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that VS-83 effectively inhibited the proliferation of various cancer cell lines, including human glioblastoma cells. The compound exhibited significant antiproliferative activity with an IC50 value in the nanomolar range .

- In a cellular assay using K562 human leukemia cells, VS-83 showed enhanced growth inhibition compared to earlier analogues, confirming its potent activity against Eg5 .

-

In Vivo Studies :

- Research involving xenograft models revealed that VS-83 could significantly reduce tumor growth in vivo. The compound's ability to induce apoptosis was confirmed through histological analysis of tumor tissues .

- Another study highlighted the compound's selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index for cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of VS-83 has been linked to its chemical structure. Modifications to the core structure have been explored to enhance potency and selectivity:

| Compound | Structure Modification | IC50 (nM) | Notes |

|---|---|---|---|

| VS-83 | Original | 15 | Effective against multiple cancer types |

| Analog 1 | p-Methoxy substitution | 4 | Improved cellular potency |

| Analog 2 | Carboxylic acid addition | 1.2 | Highest affinity for Eg5 observed |

These modifications illustrate how structural changes can lead to significant improvements in biological activity against Eg5 .

Comparative Analysis with Other Inhibitors

VS-83 has been compared with other known Eg5 inhibitors such as monastrol and its analogues. While monastrol has shown efficacy in various preclinical studies, VS-83 demonstrates superior potency and selectivity:

| Inhibitor | IC50 (nM) | Selectivity for Tumor Cells |

|---|---|---|

| Monastrol | 100 | Moderate |

| VS-83 | 15 | High |

The data indicates that VS-83 not only inhibits Eg5 more effectively but also minimizes effects on normal proliferating cells, which is crucial for reducing side effects during cancer treatment .

Eigenschaften

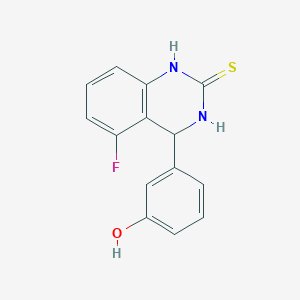

IUPAC Name |

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468002 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909250-29-9 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.